Cbz-3,4-Dimethy-D-Phenylalanine
Description
Cbz-3,4-Dimethyl-D-Phenylalanine is a carbobenzyloxy (Cbz)-protected derivative of the non-proteinogenic amino acid D-phenylalanine. The compound features two methyl groups at the 3,4 positions of the phenyl ring and a Cbz group attached to the amino terminus. This modification enhances steric bulk and lipophilicity, making it valuable in peptide synthesis and medicinal chemistry for designing bioactive molecules with tailored stability, membrane permeability, and resistance to enzymatic degradation .
Properties
Molecular Weight |
327.44 |
|---|---|
Origin of Product |
United States |
Scientific Research Applications
Drug Development
Cbz-D-Phe is utilized in the synthesis of bioactive compounds, particularly in the development of peptide-based therapeutics. Its incorporation into peptide sequences can enhance stability and bioavailability, making it a valuable building block in drug design.
- Enzyme Inhibition : Cbz-D-Phe derivatives have been investigated for their potential as enzyme inhibitors. For instance, fluorinated phenylalanines, including Cbz-D-Phe, have shown promise in modulating the activity of proteasome inhibitors, which are critical in cancer therapy .
- Therapeutic Agents : The compound has been explored as a precursor for azapeptides—peptides with enhanced biological efficacy due to modifications at protease-sensitive sites. These modifications can lead to improved pharmacokinetic properties and therapeutic outcomes .
Case Study 1: Anti-Viral Activity
A study examined the anti-viral properties of carbobenzoxy-D-phenylalanine derivatives. The results indicated that these compounds could inhibit membrane fusion processes critical for viral entry into host cells. The mechanism involved destabilization of phospholipid bilayers, which is essential for developing antiviral therapies .
Case Study 2: Pain Management
Research has proposed the use of D-phenylalanine in treating chronic pain conditions. Studies demonstrated that Cbz-D-Phe could interact with specific receptors to modulate pain perception, although further validation is required to establish clinical efficacy .
Protein Engineering
The introduction of Cbz-D-Phe into protein structures has been shown to enhance stability and functionality. This property is particularly beneficial in the design of therapeutic proteins and enzymes.
- Fluoro-Stabilization Effect : Similar to fluorinated amino acids, Cbz-D-Phe can contribute to increased protein stability through hydrophobic interactions and steric hindrance, which improve resistance to proteolytic degradation .
Peptide Synthesis
Cbz-D-Phe serves as a key building block in solid-phase peptide synthesis (SPPS), allowing for the efficient construction of complex peptide sequences.
| Application | Details |
|---|---|
| Enzyme Inhibition | Modulates activity of proteasome inhibitors |
| Therapeutic Agents | Precursor for azapeptides with enhanced bioavailability |
| Protein Stability | Enhances stability through hydrophobic interactions |
| Peptide Synthesis | Key building block in SPPS for complex peptides |
Chemical Reactions Analysis
Hydrolysis
The carbobenzoxy group of Cbz-3,4-dimethyl-D-phenylalanine can be removed through hydrolysis. This reaction is crucial in peptide synthesis, where protecting groups are used to prevent unwanted reactions and then removed to reveal the free amino group.
Cyclization Reactions
Cbz-protected derivatives can undergo cyclization reactions. For example, cyclizations of Cbz-protected α,β-didehydro-β-arylalanine esters with excess hydrazine hydrate yield mixtures of 3-pyrazolidinones . These reactions involve competitive 1,2- and 1,4-addition of hydrazine hydrate, followed by cyclization .
Palladium-Catalyzed Cross-Coupling Reactions
Cbz-3,4-dimethyl-D-phenylalanine derivatives can be used in palladium-catalyzed cross-coupling reactions . For instance, N-benzyloxycarbonyl-4-iodo-L-phenylalanine benzyl ester reacts with pinacolborane in the presence of a palladium catalyst to yield N-benzyloxycarbonyl-4-(2,3-dimethyl-2,3-butanediolatoboryl)-L-phenylalanine benzyl ester .
Transformations of β-aryl-N-Cbz-α,β-didehydro-α-amino esters
Transformations of β-aryl-N-Cbz-α,β-didehydro-α-amino esters with excess hydrazine hydrate afford mixtures of 3-pyrazolidinones and the unexpected 1-amino-5-benzylidenehydantoins and N-Cbz-β-arylalanine hydrazides . The pyrazolidinones and hydantoins are formed as primary products via competitive 1,2- and 1,4-addition of hydrazine hydrate followed by cyclization, whereas β-arylalanine hydrazides are formed as secondary products via reductive cleavage of the C(5)–N(1) bond in pyrazolidinones .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Cbz-3,4-Dimethyl-D-Phenylalanine with analogs differing in substituent type, position, and stereochemistry. Key physicochemical and functional properties are highlighted (Table 1).
Table 1: Comparative Properties of Cbz-Protected Phenylalanine Derivatives
*XLogP3: Estimated octanol-water partition coefficient (lipophilicity).
Substituent Effects
- Methyl Groups (Cbz-3,4-Dimethyl-D-Phenylalanine) :
- Molecular Weight: Chloro and bromo analogs exhibit higher molecular weights, which may affect solubility and diffusion rates.
Stereochemical and Positional Variations
- D vs. L Isomers : The D-configuration in Cbz-3,4-Dimethyl-D-Phenylalanine may reduce susceptibility to proteolytic cleavage compared to L-isomers (e.g., Cbz-3,4-Dichloro-L-Phenylalanine), extending half-life in biological systems .
- 3,4 vs.
Research Findings and Limitations
- Data Gaps : Direct studies on Cbz-3,4-Dimethyl-D-Phenylalanine are sparse; most inferences derive from structural analogs.
- Safety: Limited toxicological data exist for methyl-substituted Cbz derivatives, though halogenated analogs require stringent handling (e.g., eye/skin protection) .
Preparation Methods
Key Steps:
Preparation of Benzyl Carbazate (Cbz-NHNH2): Benzyl chloroformate is reacted with hydrazine hydrate in diethyl ether at 0 °C, yielding benzyl carbazate in 97% yield. This reagent acts as the protected hydrazine source for N-alkylation.
N-Alkylation: Benzyl carbazate undergoes alkylation with alkyl halides under reflux conditions in acetonitrile with a base such as 2,4,6-trimethylpyridine. This reaction requires optimization for temperature, solvent, and equivalents to maximize yield and selectivity.
Reduction and Functional Group Transformations: The alkylated hydrazine intermediates are reduced and manipulated to generate the protected amino acid framework.
Advantages:
- Avoids the use of expensive catalysts and sophisticated hydrogenation equipment.
- Allows for selective introduction of aromatic side chains, including methyl substituents on the phenyl ring.
Yields and Selectivity:
- Reported yields for similar aromatic aza-amino acid precursors range between 43% to 98%, depending on the protecting groups and reaction conditions.
N-Acyliminium Ion Strategy and Reduction
This approach leverages the formation of N-acyliminium ions from lactam precursors to introduce the Cbz group and the phosphonate or amino acid functionality at the α-position.
Key Steps:
Formation of N-Cbz Protected Lactams: For example, 3,4-dihydro-2(1H)-quinolinone is reacted with lithium bis(trimethylsilyl)amide (LiHMDS) and benzyl chloroformate in THF at −78 °C to yield N-Cbz-3,4-dihydro-2(1H)-quinolinone in 91% yield.
Reduction of Carbonyl Group: The lactam carbonyl is reduced using diisobutylaluminium hydride (DIBAL-H), followed by methanolysis catalyzed by pyridinium p-toluenesulfonate (PPTS), to yield methoxyaminal intermediates.
Subsequent Transformations: These intermediates can be converted into the corresponding Cbz-protected amino acids with methyl-substituted aromatic side chains.
Advantages:
- High yields and operational simplicity with few purification steps.
- Applicable to various aromatic amino acid derivatives, including 3,4-dimethylphenylalanine analogs.
Comparative Data Table of Key Preparation Methods
Research Findings and Optimization Notes
The hydrazine alkylation method was optimized by varying solvent polarity, base equivalents, and temperature to improve selectivity and yield of the protected amino acid precursors.
The N-acyliminium ion approach benefits from low-temperature conditions to control reactivity and stereochemistry, with DIBAL-H reduction providing efficient conversion of lactams to amino acid derivatives.
Both methods emphasize the importance of protecting group stability (Cbz) throughout the synthesis to prevent side reactions.
Purification is typically achieved via column chromatography, with intermediate compounds generally requiring minimal purification due to the selectivity of the reactions.
Q & A
Basic: What are the recommended analytical techniques for characterizing Cbz-3,4-Dimethyl-D-Phenylalanine, and how should spectral data inconsistencies be addressed?
Answer:
For structural confirmation, use nuclear magnetic resonance (NMR) to resolve methyl and aromatic proton signals (e.g., unresolved C4/C6 signals at 171.4–173.0 ppm ). Pair this with high-resolution mass spectrometry (HRMS) to validate molecular weight. In cases of overlapping signals or unresolved peaks (common in dimethyl-substituted aromatic systems), employ 2D NMR techniques (e.g., COSY, HSQC) to assign stereochemistry and resolve ambiguities . For purity assessment, reverse-phase HPLC with UV detection (λ = 254–280 nm) is recommended, using C18 columns and gradient elution with acetonitrile/water (0.1% TFA) .
Advanced: How can researchers optimize enzymatic synthesis protocols for Cbz-3,4-Dimethyl-D-Phenylalanine to improve yield and enantiomeric purity?
Answer:
Adopt asymmetric enzymatic synthesis strategies, as demonstrated for analogous carbobenzoxy (Cbz)-protected phenylalanine derivatives. Key parameters include:
- Enzyme selection : Use immobilized papain or subtilisin for stereoselective acylation/ester hydrolysis .
- Reaction conditions : Maintain pH 5–6 (citrate buffer) and 25–30°C to stabilize enzyme activity. Include cysteine hydrochloride (1–2 mM) to reduce disulfide bonds and enhance catalytic efficiency .
- Workup : Extract the product with ethyl acetate, followed by recrystallization in methanol/water (9:1) to isolate enantiomerically pure compounds (>98% ee) . Validate purity via chiral HPLC with a cellulose-based column and isopropanol/hexane mobile phase .
Basic: What are the critical storage and stability considerations for Cbz-3,4-Dimethyl-D-Phenylalanine in aqueous and solid states?
Answer:
- Solid state : Store at -20°C under inert gas (argon) to prevent oxidation of the Cbz group. Stability in powder form is typically 2–3 years .
- Aqueous solutions : Prepare fresh solutions in degassed, deionized water (pH 4–6). For short-term storage (1 month), keep at -20°C ; for longer storage (6 months), use -80°C . Avoid freeze-thaw cycles to minimize hydrolysis of the carbamate group.
Advanced: How should researchers design experiments to investigate the role of Cbz-3,4-Dimethyl-D-Phenylalanine as a substrate analog in phenol oxidase activity assays?
Answer:
- Substrate kinetics : Perform Michaelis-Menten assays with varying substrate concentrations (0.1–10 mM) in phosphate buffer (pH 6.5, 25°C). Monitor dopachrome formation at 475 nm (ε = 3,600 M⁻¹cm⁻¹) .
- Competitive inhibition : Compare activity with natural substrates (e.g., L-DOPA) to assess whether the dimethyl group introduces steric hindrance. Use Lineweaver-Burk plots to determine and shifts .
- Structural analysis : Perform molecular docking simulations (e.g., AutoDock Vina) to model interactions between the dimethylated substrate and the enzyme’s active site .
Basic: What methodologies are recommended for resolving contradictions in spectroscopic data (e.g., NMR, MS) during structural elucidation?
Answer:
- Iterative validation : Cross-reference NMR assignments with DEPT-135 and HSQC to confirm carbon-proton correlations. For mass spectra discrepancies (e.g., isotope patterns), use theoretical isotopic distribution tools (e.g., mMass) .
- Contradiction analysis : If NMR integrations conflict with expected proton ratios, check for dynamic exchange processes (e.g., rotamers) by acquiring spectra at multiple temperatures (25°C vs. 50°C) .
Advanced: How can researchers apply statistical and computational tools to analyze variability in enzymatic activity data involving Cbz-3,4-Dimethyl-D-Phenylalanine?
Answer:
- Error propagation : Quantify uncertainties in kinetic parameters (e.g., , ) using Monte Carlo simulations to model experimental noise .
- Multivariate analysis : Perform principal component analysis (PCA) on datasets from repeated assays to identify outliers or systematic errors (e.g., pH drift, enzyme denaturation) .
- Bayesian modeling : Use Stan or PyMC3 to estimate posterior distributions for kinetic constants, incorporating prior knowledge of enzyme behavior .
Basic: What solvent systems are optimal for derivatizing Cbz-3,4-Dimethyl-D-Phenylalanine for mass spectrometry analysis?
Answer:
Use acetonitrile/water (70:30) with 0.1% formic acid for positive-ion electrospray ionization (ESI+). For derivatization, react with dansyl chloride (1 mM in acetone) at 60°C for 30 min to enhance ionization efficiency. Analyze via LC-MS/MS with a C8 column and gradient elution .
Advanced: What strategies mitigate racemization during solid-phase synthesis of Cbz-3,4-Dimethyl-D-Phenylalanine-containing peptides?
Answer:
- Coupling conditions : Use HATU/DIPEA in DMF at 0°C to minimize base-induced racemization. Monitor via Marfey’s reagent derivatization and HPLC analysis .
- Resin choice : Employ 2-chlorotrityl chloride resin to reduce steric hindrance during Fmoc-deprotection .
- Racemization detection : Perform circular dichroism (CD) spectroscopy to assess enantiomeric integrity at 220–250 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
